sulfanylidene-lambda~5~-phosphane CAS No. 75425-86-4](/img/structure/B14456385.png)
[Bis(diphenylphosphanyl)methyl](diphenyl)sulfanylidene-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane is a complex organophosphorus compound. It is known for its unique structure, which includes both phosphine and sulfanylidene groups. This compound is often used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable sulfanylidene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining high purity and yield. The reaction conditions are optimized to ensure the stability of the compound throughout the process.
化学反応の分析
Types of Reactions
Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxide.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phosphine groups can participate in substitution reactions, often with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield the corresponding phosphine oxide, while substitution reactions can produce a variety of substituted phosphine derivatives.
科学的研究の応用
Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
作用機序
The mechanism by which Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with.
類似化合物との比較
Similar Compounds
Bis(diphenylphosphino)methane: Similar in structure but lacks the sulfanylidene group.
Ethylenebis(diphenylphosphine): Contains an ethylene bridge instead of a methylene bridge.
Bis(diphenylphosphino)acetylene: Features an acetylene bridge, offering different reactivity.
Uniqueness
What sets Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane apart is its unique combination of phosphine and sulfanylidene groups. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its analogs.
特性
CAS番号 |
75425-86-4 |
|---|---|
分子式 |
C37H31P3S |
分子量 |
600.6 g/mol |
IUPAC名 |
bis(diphenylphosphanyl)methyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C37H31P3S/c41-40(35-27-15-5-16-28-35,36-29-17-6-18-30-36)37(38(31-19-7-1-8-20-31)32-21-9-2-10-22-32)39(33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30,37H |
InChIキー |
BZUWQIYOZHAHIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(P(C3=CC=CC=C3)C4=CC=CC=C4)P(=S)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
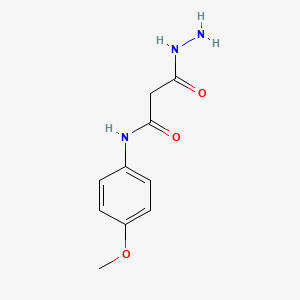
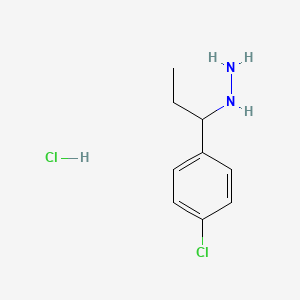

![N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide](/img/structure/B14456325.png)
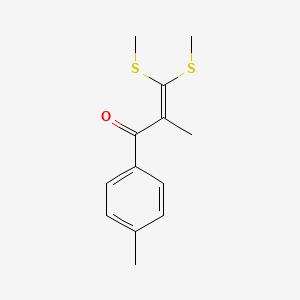


![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)

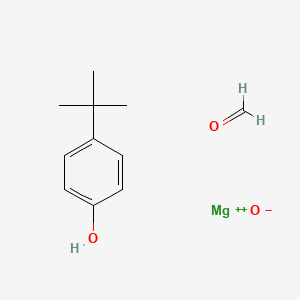
![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-](/img/structure/B14456383.png)
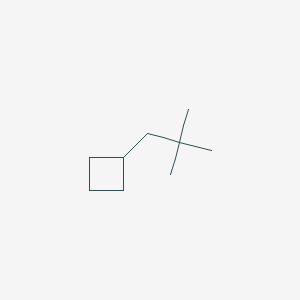
![1-[(5-Methyl-2-nitrophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14456390.png)
